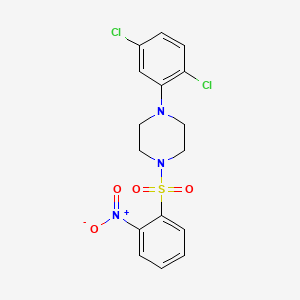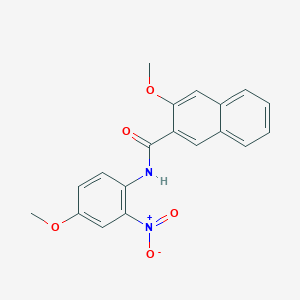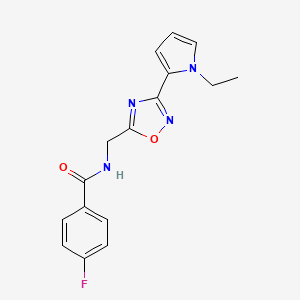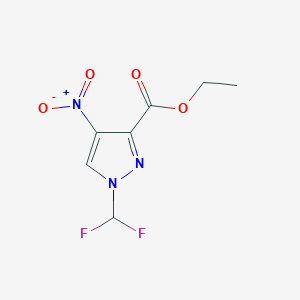
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine, also known as DNBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNBP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in depth.
作用機序
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine's mechanism of action is not fully understood, but it is believed to act on ion channels, such as the voltage-gated sodium channels, by modulating their activity. 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been shown to interact with the S6 segment of the sodium channel, which is involved in the gating mechanism. 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance and bone resorption.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has also been found to have anticonvulsant and anxiolytic effects in animal models. In vivo studies have shown that 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine reduces the severity of seizures and anxiety-like behaviors in rodents.
実験室実験の利点と制限
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various fields. However, 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and storage.
将来の方向性
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has several potential future directions for scientific research, including the design and synthesis of new derivatives with improved pharmacological properties, the investigation of its effects on other ion channels and enzymes, and the exploration of its potential applications in other fields, such as cardiovascular research and pain management. 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine's potential as a lead compound for drug discovery also warrants further investigation.
合成法
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine can be synthesized using different methods, including the reaction of 2,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by cyclization with piperazine. Another method involves the reaction of 2,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base, followed by the reaction with piperazine hydrochloride. The yield of 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine using these methods ranges from 55% to 70%.
科学的研究の応用
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels, and to have anticonvulsant and anxiolytic effects. In cancer research, 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-5-6-13(18)15(11-12)19-7-9-20(10-8-19)26(24,25)16-4-2-1-3-14(16)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRFCKSOPMPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-Methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2782200.png)
![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)
![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)



![N-(3-acetylphenyl)-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2782208.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)

